DODECYLAMINEPICRATE
Description
Dodecylamine picrate is a crystalline salt formed by the reaction of dodecylamine (C₁₂H₂₇N) and picric acid (C₆H₃N₃O₇). Dodecylamine, a primary aliphatic amine with a 12-carbon alkyl chain, is identified as a colorless, crystalline solid with an amine-like odor . Its picrate derivative is commonly used in analytical chemistry for the precipitation and identification of amines due to the formation of stable, insoluble complexes. Key properties of dodecylamine include its role as a polymer additive and its hazards, such as skin/eye irritation and the need for stringent safety measures (e.g., goggles, gloves, and respiratory protection during handling) . The picrate component introduces explosive properties when dry, a critical safety consideration for this compound.
Properties
CAS No. |
17623-41-5 |
|---|---|
Molecular Formula |
C48H68N14O14S2 |
Synonyms |
DODECYLAMINEPICRATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Diethylamine Salicylate
- CAS Number : 4419-92-5
- Molecular Formula: C₉H₁₃NO₃
- Physical State : Solid (exact form unspecified)
- Applications : Primarily pharmaceutical, as salicylate derivatives are often used for anti-inflammatory or analgesic purposes.
- Hazards: Limited data in the evidence, but general first-aid measures recommend consulting a physician upon exposure .
Comparison with Dodecylamine Picrate :
- Unlike dodecylamine picrate, diethylamine salicylate lacks a long alkyl chain, reducing its utility in polymer applications. Its salicylate moiety aligns it with medicinal uses rather than analytical chemistry.
- Safety protocols for dodecylamine picrate are more rigorous due to its irritant and explosive nature, whereas diethylamine salicylate’s hazards are less documented in the evidence .
Diphenylamine Analogs (e.g., Tofenamic Acid)
- Structural Features : Diphenylamine derivatives contain two aromatic rings attached to an amine group, contrasting with dodecylamine’s aliphatic chain .
- Applications: Tofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is used clinically, whereas dodecylamine picrate serves analytical purposes.
Comparison :
- The aromatic structure of diphenylamine analogs enhances their stability in biological systems, making them suitable for pharmaceuticals. Dodecylamine picrate’s aliphatic chain facilitates solubility in non-polar solvents, ideal for amine precipitation.
Physical and Chemical Properties
Research Findings and Data Gaps
- Analytical Utility : Dodecylamine picrate’s role in precipitating amines is well-documented in classical qualitative analysis, but modern chromatographic methods (e.g., HPLC-based glycan analysis tools like GlycoBase) have reduced its prevalence .
- Safety Data : While dodecylamine’s hazards are detailed in SDS , the picrate derivative’s explosive properties warrant further study, particularly in industrial settings.
- Regulatory Context : Chemical analogs used in pharmaceuticals (e.g., salicylates) adhere to stringent guidelines for generic drug development, including reference standard selection and quality control . These frameworks are less applicable to dodecylamine picrate but highlight the importance of compound characterization.
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